molecular formula C15H23NO3 B2985597 3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005121-21-0

3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2985597
CAS No.: 1005121-21-0
M. Wt: 265.353
InChI Key: YWDXIUFEAZXPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1005121-21-0) is a specialized norbornene-derived building block of significant interest in advanced organic synthesis and medicinal chemistry research . This compound features a rigid bicyclo[2.2.1]heptene (norbornene) core structure , functionalized with both a carboxylic acid and a dipropylcarbamoyl group, providing two distinct reactive sites for chemical modification. Its molecular formula is C 15 H 23 NO 3 and it has a molecular weight of 265.35 g/mol . The molecular architecture of this compound makes it particularly valuable for exploring structure-activity relationships in drug discovery, designing novel polymers via ring-opening metathesis polymerization (ROMP), and developing sophisticated supramolecular architectures. Researchers utilize this bifunctional reagent as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. The compound is supplied as a powder and should be stored at room temperature . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-7-16(8-4-2)14(17)12-10-5-6-11(9-10)13(12)15(18)19/h5-6,10-13H,3-4,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXIUFEAZXPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1C2CC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS Number: 1005121-21-0) is a compound with notable biological activity, primarily studied for its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H23NO3
  • Molecular Weight : 265.35 g/mol
  • Purity : Typically around 95%
  • Solubility : Soluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : The compound has been shown to interact with various receptors, which may modulate physiological responses such as inflammation and pain perception.
  • Antioxidant Activity : Some research indicates that it exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of carboxylesterases, which are crucial in drug metabolism. The results indicated that this compound significantly inhibited the activity of these enzymes, suggesting potential implications for pharmacokinetics in drug development .

Case Study 2: Receptor Modulation

Research published in Inorganic Chemistry explored the interaction of bicyclic compounds with G-protein coupled receptors (GPCRs). The findings demonstrated that this compound could modulate receptor activity, leading to altered signaling pathways associated with pain and inflammation .

Case Study 3: Antioxidant Properties

A comparative study evaluated the antioxidant capabilities of various carboxylic acids, including this compound. It was found to exhibit significant scavenging activity against free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of carboxylesterases
Receptor InteractionModulates GPCR activity
Antioxidant ActivityEffective scavenging of free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, physicochemical properties, synthesis, and applications.

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP/logD Polar Surface Area (Ų) Key Applications/Notes References
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₅H₂₁NO₃ 275.33 Dipropylcarbamoyl Not reported ~75 (estimated) Discontinued; research reagent
N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (Norbo-2) C₁₁H₁₅ClN₂O 242.70 3-Chloropropylamide Not reported ~60 (estimated) Intermediate for serotoninergic ligands
3-[(1,2-Oxazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₂H₁₂N₂O₄ 248.24 Oxazole-carbamoyl logP: 1.16 75.29 Potential kinase inhibitor candidate
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₅H₁₄N₂O₅ 302.28 3-Nitrophenylcarbamoyl XLogP3: 1.5 112 High polarity; nitro group enhances reactivity
Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (Herbanate) C₁₃H₂₀O₂ 208.30 Isopropyl ester Not reported ~35 (estimated) Fragrance industry; density: 1.017 g/cm³
CA-Nor1 [(1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)amide] C₁₈H₂₆ClNO₃ 363.86 Chlorohexyl-ethoxyethylamide Not reported ~80 (estimated) Self-labeling protein tags; 55% yield

Key Differences and Trends

Lipophilicity : Dipropylcarbamoyl and oxazole derivatives exhibit moderate logP values (~1.16–1.5), favoring membrane permeability, while nitrophenyl analogs (logP = 1.5) balance reactivity and solubility .

Stereochemical complexity: Endo/exo isomerism in norbornene derivatives (e.g., Norbo-1/Norbo-2) impacts biological activity and crystallization behavior .

Applications : Carboxylic acid derivatives are preferred for conjugation (e.g., protein tags), while esters (e.g., Herbanate) dominate in material science due to enhanced processability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives?

  • Methodology : Synthesis often involves esterification or amidation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. For example, dipropylcarbamoyl groups can be introduced via carbodiimide-mediated coupling reactions. Structural confirmation typically relies on IR spectroscopy (C=O stretching) and 1^1H NMR (characteristic coupling patterns of the bicyclic system) .
  • Challenges : Steric hindrance from the bicyclic framework may reduce reaction yields, requiring optimization of reaction time and temperature.

Q. How is the stereochemical configuration of bicyclo[2.2.1]hept-5-ene derivatives validated?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, NOESY NMR can identify spatial proximity of substituents. Computational tools (e.g., density functional theory) predict preferred conformations and compare calculated vs. experimental spectral data .
  • Example : In methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate, crystallography confirmed the endo/exo geometry of substituents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing bicyclo[2.2.1]hept-5-ene derivatives?

  • Methodology : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) predict transition states and intermediates. ICReDD’s approach integrates these with experimental data to narrow optimal conditions (e.g., solvent, catalyst) and minimize trial-and-error .
  • Case Study : Reaction design for labdanoid-substituted bicyclo derivatives used computational modeling to predict regioselectivity in anhydride-opening reactions .

Q. What analytical techniques resolve contradictions in spectroscopic data for bicyclo compounds?

  • Methodology : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from dynamic effects like ring puckering. Variable-temperature NMR and deuterated solvent studies can distinguish static vs. dynamic effects. High-resolution mass spectrometry (HRMS) validates molecular formulas when impurities skew data .
  • Example : Discrepancies in IR carbonyl peaks for bicyclo[2.2.1]heptane dicarboxylic anhydrides were resolved by comparing anhydride vs. carboxylic acid forms .

Q. What strategies improve the enantiomeric purity of chiral bicyclo[2.2.1]hept-5-ene derivatives?

  • Methodology : Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution can enhance enantioselectivity. For example, lipases have been used to hydrolyze ester derivatives selectively. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers for purity assessment .

Methodological Challenges and Solutions

Q. How do steric effects influence the reactivity of 3-(dipropylcarbamoyl) substituents in bicyclo systems?

  • Analysis : Steric bulk from dipropylcarbamoyl groups can hinder nucleophilic attacks or cycloadditions. Kinetic studies (e.g., monitoring reaction rates under varying concentrations) quantify steric effects. Computational docking (e.g., AutoDock) models steric clashes in enzyme-binding studies .

Q. What are the limitations of NMR in characterizing bicyclo[2.2.1]hept-5-ene derivatives, and how are they mitigated?

  • Limitations : Overlapping signals in crowded spectra (e.g., multiple methylene protons).
  • Solutions : 2D NMR techniques (COSY, HSQC) assign proton-proton and proton-carbon correlations. Isotopic labeling (e.g., 13^{13}C-enriched compounds) clarifies ambiguous assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.